molecular formula C16H12ClNO B1314370 4-[(4-Chloro-1-naphthyl)oxy]aniline CAS No. 76590-21-1

4-[(4-Chloro-1-naphthyl)oxy]aniline

Cat. No. B1314370
CAS RN: 76590-21-1
M. Wt: 269.72 g/mol
InChI Key: ZKDDFKIOAIQYSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[(4-Chloro-1-naphthyl)oxy]aniline” consists of a naphthyl group (a two-ring aromatic hydrocarbon), an aniline group (an aromatic amine), and a chlorine atom . The naphthyl and aniline groups are connected by an oxygen atom, forming an ether linkage .

Scientific Research Applications

Reactions with Nucleophiles

4-[(4-Chloro-1-naphthyl)oxy]aniline and related compounds exhibit interesting reactions with various nucleophiles. The study by Tsunoda et al. (1976) compared the nucleophilic substitution reactions of 2-methoxy- and 2-diethylamino-4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines with aniline, among other nucleophiles, and found that compound 1, similar in structure to 4-[(4-Chloro-1-naphthyl)oxy]aniline, was more reactive than the corresponding derivatives (Tsunoda et al., 1976).

Colorimetric Analysis

Chrastil's study (1976) described a method for the colorimetric determination of aniline, which could be relevant for derivatives like 4-[(4-Chloro-1-naphthyl)oxy]aniline. The method involves the extraction of aniline and coupling it with specific acids, suitable for analyzing biochemical or industrial mixtures containing dyes, plastics, and other colored products (Chrastil, 1976).

Catalytic Synthesis

Dhakane et al. (2014) discussed an efficient synthesis of 1,3-oxazine derivatives using aniline derivatives in the presence of thiamine hydrochloride. This approach could potentially apply to the synthesis of compounds involving 4-[(4-Chloro-1-naphthyl)oxy]aniline (Dhakane et al., 2014).

Synthesis of Arylamides

Shteinberg (2022) explored the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, which are used in producing organic azo pigments and other applications. The study's focus on reactions involving aniline can be relevant for understanding the chemical behavior of 4-[(4-Chloro-1-naphthyl)oxy]aniline (Shteinberg, 2022).

Electrochemical Studies

Studies by Chung et al. (2001) and Pusztai et al. (2003) explored the electrochemical properties of compounds related to aniline, which could provide insights into the electrochemical behavior of 4-[(4-Chloro-1-naphthyl)oxy]aniline. These studies are significant for understanding the material's potential in electronic applications (Chung et al., 2001); (Pusztai et al., 2003).

properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-12-7-5-11(18)6-8-12/h1-10H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDDFKIOAIQYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531698
Record name 4-[(4-Chloronaphthalen-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chloro-1-naphthyl)oxy]aniline

CAS RN

76590-21-1
Record name 4-[(4-Chloronaphthalen-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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